molecular formula C6H9NO3 B2678022 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one CAS No. 143396-01-4

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Cat. No. B2678022
CAS RN: 143396-01-4
M. Wt: 143.142
InChI Key: XTCGLTVNRHPGDH-UHFFFAOYSA-N
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Description

“5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one” is a compound with the IUPAC name (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one . It has a molecular weight of 143.14 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

For further reading, you can find research articles on this topic in the following references:

  • Komine, K., Lambert, K. M., Savage, Q. R., Cox, J. B., & Wood, J. L. (2020). Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. Chemical Science, 11, 9488
  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes. (2023). Chemical Communications, 59, 2822
  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry, 22, 3479
  • Molport. (n.d.). 5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGLTVNRHPGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1NC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

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